Cas no 2228723-15-5 (3-(3,3-dimethylcyclohexyl)-2,2-dimethylpropan-1-ol)

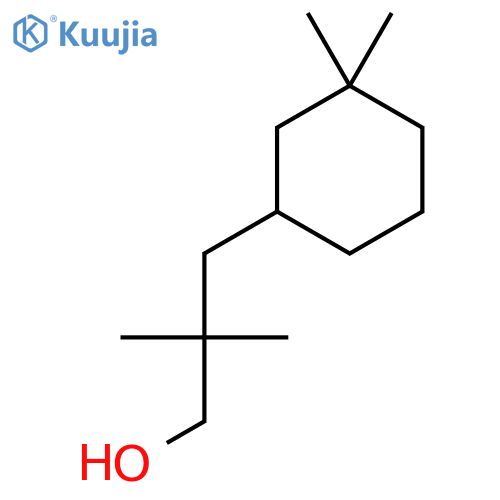

2228723-15-5 structure

商品名:3-(3,3-dimethylcyclohexyl)-2,2-dimethylpropan-1-ol

3-(3,3-dimethylcyclohexyl)-2,2-dimethylpropan-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-(3,3-dimethylcyclohexyl)-2,2-dimethylpropan-1-ol

- EN300-1999197

- 2228723-15-5

-

- インチ: 1S/C13H26O/c1-12(2)7-5-6-11(8-12)9-13(3,4)10-14/h11,14H,5-10H2,1-4H3

- InChIKey: YPCIPEMDARCNBJ-UHFFFAOYSA-N

- ほほえんだ: OCC(C)(C)CC1CCCC(C)(C)C1

計算された属性

- せいみつぶんしりょう: 198.198365449g/mol

- どういたいしつりょう: 198.198365449g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 182

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2Ų

- 疎水性パラメータ計算基準値(XlogP): 4.5

3-(3,3-dimethylcyclohexyl)-2,2-dimethylpropan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1999197-5g |

3-(3,3-dimethylcyclohexyl)-2,2-dimethylpropan-1-ol |

2228723-15-5 | 5g |

$3065.0 | 2023-09-16 | ||

| Enamine | EN300-1999197-1g |

3-(3,3-dimethylcyclohexyl)-2,2-dimethylpropan-1-ol |

2228723-15-5 | 1g |

$1057.0 | 2023-09-16 | ||

| Enamine | EN300-1999197-1.0g |

3-(3,3-dimethylcyclohexyl)-2,2-dimethylpropan-1-ol |

2228723-15-5 | 1g |

$1315.0 | 2023-05-26 | ||

| Enamine | EN300-1999197-0.25g |

3-(3,3-dimethylcyclohexyl)-2,2-dimethylpropan-1-ol |

2228723-15-5 | 0.25g |

$972.0 | 2023-09-16 | ||

| Enamine | EN300-1999197-0.05g |

3-(3,3-dimethylcyclohexyl)-2,2-dimethylpropan-1-ol |

2228723-15-5 | 0.05g |

$888.0 | 2023-09-16 | ||

| Enamine | EN300-1999197-10.0g |

3-(3,3-dimethylcyclohexyl)-2,2-dimethylpropan-1-ol |

2228723-15-5 | 10g |

$5652.0 | 2023-05-26 | ||

| Enamine | EN300-1999197-2.5g |

3-(3,3-dimethylcyclohexyl)-2,2-dimethylpropan-1-ol |

2228723-15-5 | 2.5g |

$2071.0 | 2023-09-16 | ||

| Enamine | EN300-1999197-0.1g |

3-(3,3-dimethylcyclohexyl)-2,2-dimethylpropan-1-ol |

2228723-15-5 | 0.1g |

$930.0 | 2023-09-16 | ||

| Enamine | EN300-1999197-5.0g |

3-(3,3-dimethylcyclohexyl)-2,2-dimethylpropan-1-ol |

2228723-15-5 | 5g |

$3812.0 | 2023-05-26 | ||

| Enamine | EN300-1999197-0.5g |

3-(3,3-dimethylcyclohexyl)-2,2-dimethylpropan-1-ol |

2228723-15-5 | 0.5g |

$1014.0 | 2023-09-16 |

3-(3,3-dimethylcyclohexyl)-2,2-dimethylpropan-1-ol 関連文献

-

1. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

2228723-15-5 (3-(3,3-dimethylcyclohexyl)-2,2-dimethylpropan-1-ol) 関連製品

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量